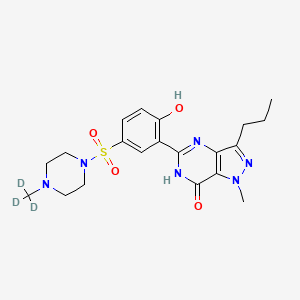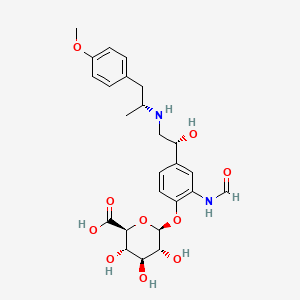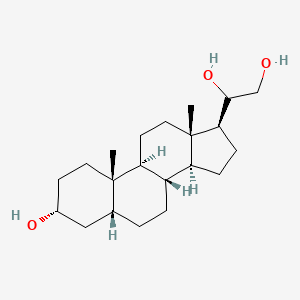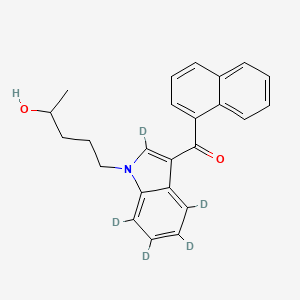
Dimethyl 4-(bromomethyl)pyridine-2,6-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 4-(bromomethyl)pyridine-2,6-dicarboxylate is a chemical compound with the molecular formula C9H8BrNO4 . It is a derivative of pyridine, which is a basic heterocyclic organic compound . This compound may be used in the synthesis of ditopic macrocycles .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, dimethyl 4-(hydroxymethyl)pyridine-2,6-dicarboxylate was synthesized using pyridine-2,6-dicarboxylic acid as the starting material, which underwent esterification and radicals nucleophilic substitution on the pyridine ring . Another related compound, dimethyl 6,6’-bis(bromomethyl)-[2,2’-bipyridine]-4,4’-dicarboxylate, was synthesized from dimethyl 6,6’-dimethyl-2,2’-bipyridine-4,4’-dicarboxylate through dibromination and debromination .Molecular Structure Analysis
The molecular structure of Dimethyl 4-(bromomethyl)pyridine-2,6-dicarboxylate can be analyzed based on its InChI code: 1S/C9H8BrNO4/c1-14-8(12)6-3-5(10)4-7(11-6)9(13)15-2/h3-4H,1-2H3 . This indicates that the molecule consists of a pyridine ring substituted with bromomethyl and dimethyl dicarboxylate groups .Physical And Chemical Properties Analysis
Dimethyl 4-(bromomethyl)pyridine-2,6-dicarboxylate is a white to pale cream powder or crystals . It has a molecular weight of 274.07 g/mol . The compound is stored under an inert atmosphere at 2-8°C .Wissenschaftliche Forschungsanwendungen
Catalysis in Synthesis The synthesis of dimethyl 4-(2-(2,6-bis(methoxycarbonyl)pyridine-4-yl)vinyl)pyridine-2,6-dicarboxylate (DVDPA) from dimethyl 4-(chloromethyl)pyridine-2,6-dicarboxylate highlights the role of basic ionic liquids as catalysts. This method demonstrates high catalytic activity and efficiency, offering insights into the application of ionic liquids in organic synthesis (Xiaobing Liu, Yulin Hu, & W. Fu, 2018).
Anion Exchange Membranes Research into anion exchange membranes prepared from bromomethylated poly(2,6-dimethyl-1,4-phenylene oxide) and 4-vinylpyridine has shown promising results. These membranes exhibit higher ion exchange capacity, lower water uptake, and better thermal stabilities than those prepared from pyridine, indicating the potential for improved performance in applications requiring anion exchange membranes (Yuan Li & T. Xu, 2009).
Optical and Electronic Materials The development of novel chromophores based on dipicolinate for applications in nonlinear optics (NLO) and photoluminescence is a significant area of research. These compounds exhibit strong absorption and photoluminescence properties, with potential applications in photonics and materials science (Haibo Xiao, Lei Wang, Xiaoming Tao, & Minjuan Chen, 2010).
Antioxidant Properties The study of 6-substituted-2,4-dimethyl-3-pyridinols has revealed interesting antioxidant properties. These compounds, synthesized through aryl bromide-to-alcohol conversions, demonstrate the potential for use as phenolic chain-breaking antioxidants, offering insights into the development of new antioxidant compounds (M. Wijtmans, D. Pratt, J. Brinkhorst, R. Serwa, L. Valgimigli, G. Pedulli, & N. Porter, 2004).
Safety And Hazards
Eigenschaften
IUPAC Name |
dimethyl 4-(bromomethyl)pyridine-2,6-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO4/c1-15-9(13)7-3-6(5-11)4-8(12-7)10(14)16-2/h3-4H,5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXXFUVXRBZYXMZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=N1)C(=O)OC)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60747227 |
Source


|
| Record name | Dimethyl 4-(bromomethyl)pyridine-2,6-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 4-(bromomethyl)pyridine-2,6-dicarboxylate | |
CAS RN |
1040401-17-9 |
Source


|
| Record name | Dimethyl 4-(bromomethyl)pyridine-2,6-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![10-(1-methylpiperidin-4-ylidene)-5,10-dihydro-4H-benzo[5,6]cyclohepta[1,2-b]thiophen-4-one fumarate](/img/structure/B584246.png)


![[(8R,9S,13S,14S,16R,17R)-16-hydroxy-13-methyl-3-pentanoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate](/img/structure/B584254.png)
![(17beta)-3,17-Bis[(1-oxopentyl)oxy]-estra-1,3,5(10)-trien-6-one](/img/structure/B584255.png)
![N-Benzoyl-N-[2-(phenyl)ethyl]-N-carbamic Acid R-Quinuclidinol Ester Succinic Acid Salt](/img/structure/B584256.png)




